CO1686-DA
CAS No.:
Cat. No.: VC1555125
Molecular Formula: C24H26F3N7O2
Molecular Weight: 501.5
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H26F3N7O2 |
---|---|
Molecular Weight | 501.5 |
SMILES | NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1 |
Appearance | white solid powder |
Introduction
Chemical Identity and Structural Characteristics
CO1686-DA is classified as a des-acryl analogue of rociletinib, maintaining similar pharmacophoric elements while featuring structural modifications that influence its binding profile. The chemical structure of CO1686-DA is characterized by the following properties:
Basic Chemical Parameters
CO1686-DA presents with a molecular formula of C24H26F3N7O2 and a molecular weight of 501.5 daltons. The exact mass of the compound is 501, making it a relatively small molecule capable of cellular penetration and oral bioavailability.
Structural Framework
The compound maintains the 2,4-diaminopyrimidine core structure that is characteristic of its parent compound, rociletinib. This structural backbone is critical for the compound's binding affinity to the EGFR kinase domain. While the core structure is preserved, the absence of an acryl group distinguishes CO1686-DA from its parent compound.
Functional Groups
Key functional groups in CO1686-DA include:
-
A trifluoromethyl substituent that forms hydrophobic interactions with the Met790 residue in mutant EGFR
-
Methoxy groups that contribute to selectivity for EGFR
-
The anilinopyrimidine core that facilitates hydrogen bonding with Met793 in the EGFR kinase domain
These structural elements collectively contribute to the compound's selectivity profile and binding characteristics.
Mechanism of Action
CO1686-DA operates through a well-defined mechanism targeting mutant forms of EGFR while largely sparing wild-type EGFR.
Target Binding Dynamics
The primary mechanism of action involves covalent modification of the Cys797 residue located in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively inhibits the kinase activity of mutant EGFR proteins, preventing downstream signaling that would otherwise promote cancer cell proliferation and survival.
Selectivity Profile
A distinguishing feature of CO1686-DA is its selectivity for mutant forms of EGFR, particularly those harboring the T790M mutation. This mutation, which occurs at the gatekeeper residue in the ATP-binding pocket, is a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors .
The compound demonstrates significantly higher potency against mutant EGFR compared to wild-type EGFR, which contributes to a potentially improved safety profile. This selectivity can be attributed to the compound's structural features that enable preferential interaction with the methionine residue at position 790 in mutant EGFR, as opposed to the threonine residue found in wild-type EGFR .
Comparative Inhibitory Potency
Similar to its parent compound, CO1686-DA likely demonstrates high potency against EGFR mutations such as L858R and T790M. The parent compound exhibits IC50 values indicating effective inhibition at low concentrations (approximately 0.04 μM for T790M) . This selective inhibition profile positions CO1686-DA as a potentially valuable therapeutic agent for targeting treatment-resistant forms of EGFR-mutant NSCLC.
Pharmacological Properties
Bioavailability and Distribution
CO1686-DA is characterized as an orally bioavailable small molecule, suggesting favorable pharmaceutical properties for clinical applications. Its relatively low molecular weight (501.5 daltons) facilitates absorption and distribution following oral administration.
Therapeutic Applications
Target Indications
The primary therapeutic application of CO1686-DA centers on the treatment of non-small cell lung cancer (NSCLC), particularly in cases where patients have developed resistance to earlier-generation EGFR tyrosine kinase inhibitors due to the acquisition of the T790M mutation.
Clinical Relevance
The T790M mutation emerges in approximately 60% of patients following treatment with first-generation EGFR tyrosine kinase inhibitors, representing a significant clinical challenge in the management of EGFR-mutant NSCLC . Compounds like CO1686-DA that specifically target this resistance mechanism address an important unmet clinical need.
Research Findings
In Vitro Activity
While specific data on CO1686-DA is limited in the provided sources, the properties of its parent compound suggest that CO1686-DA would demonstrate significant in vitro activity against EGFR-mutant cell lines. The parent compound, rociletinib, shows high potency against NSCLC cell lines harboring EGFR mutations, particularly those with the L858R/T790M double mutation .
Comparative Efficacy Table
Based on data from the parent compound and related analogues, the following table represents the likely comparative efficacy profile of CO1686-DA:
Target | Estimated IC50 Value | Selectivity Ratio (vs. Wild-Type) |
---|---|---|
EGFR L858R/T790M | ~0.04-0.31 μM | >30-fold |
EGFR L858R | ~0.5 μM | ~3-5 fold |
Wild-Type EGFR | >1.5 μM | 1 |
This table is extrapolated from data available for related compounds and may vary for CO1686-DA specifically .
Synthesis Approaches
General Synthetic Strategy
The synthesis of CO1686-DA likely follows approaches similar to those used for the parent compound, with modifications to yield the des-acryl analogue. The synthetic route would typically involve key steps utilizing appropriate starting materials to construct the pyrimidine core structure followed by the attachment of the substituted aniline moiety .
Key Intermediates
The synthesis would likely involve several key intermediates that contribute to the final molecular structure, including appropriately substituted pyrimidines and anilines. The specific synthetic pathway would be optimized to ensure high yield and purity of the final compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume